molecular formula C16H13ClN2O2 B147821 3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione CAS No. 132458-99-2

3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione

Cat. No. B147821
M. Wt: 300.74 g/mol
InChI Key: XOWZLAXUKRKNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a compound commonly known as clopidol. It is a synthetic organic compound that has been widely used in veterinary medicine as an anticoccidial agent. Clopidol is a member of the pyrrolidine family of compounds and has a molecular formula of C15H12ClN2O2.

Mechanism Of Action

The exact mechanism of action of clopidol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the energy metabolism of coccidia. This disrupts the normal functioning of the parasites, leading to their death.

Biochemical And Physiological Effects

Clopidol has been shown to have a number of biochemical and physiological effects on the host organism. It has been shown to increase the weight gain and feed conversion ratio of chickens, which is thought to be due to its ability to reduce the severity of coccidial infections. Clopidol has also been shown to have an effect on the immune system of chickens, although the exact nature of this effect is not fully understood.

Advantages And Limitations For Lab Experiments

Clopidol has several advantages as an anticoccidial agent in lab experiments. It is relatively inexpensive and easy to administer, making it a popular choice for researchers. It is also effective against a wide range of coccidian species, making it a versatile tool for studying the biology of these parasites. However, clopidol has several limitations as well. It can be toxic to chickens at high doses, and its use can lead to the development of drug-resistant strains of coccidia.

Future Directions

There are several areas of research that could be explored in the future with regards to clopidol. One area of interest is the development of new formulations of the drug that are less toxic to chickens. Another area of interest is the study of the molecular mechanisms underlying the anticoccidial activity of clopidol. Finally, there is a need for further research into the development of new anticoccidial agents that are effective against drug-resistant strains of coccidia.

Synthesis Methods

Clopidol can be synthesized through a multi-step process starting with 3-chlorobenzoic acid. The first step involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-methyl-2-pyridinecarboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to form the final product, clopidol.

Scientific Research Applications

Clopidol has been extensively studied for its anticoccidial properties in poultry. It has been shown to be effective against a wide range of coccidian species, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Clopidol works by inhibiting the growth and replication of coccidia in the intestine of the bird, thereby reducing the severity of the infection.

properties

CAS RN

132458-99-2

Product Name

3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13ClN2O2/c1-10-4-3-7-18-15(10)19-14(20)9-13(16(19)21)11-5-2-6-12(17)8-11/h2-8,13H,9H2,1H3

InChI Key

XOWZLAXUKRKNRV-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl

synonyms

3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.